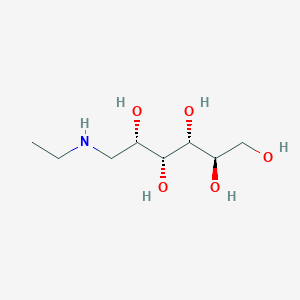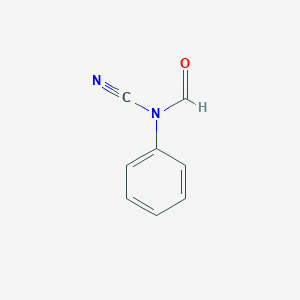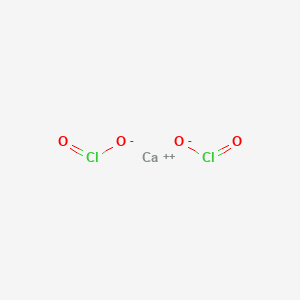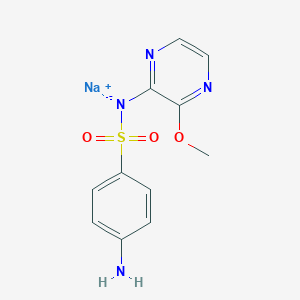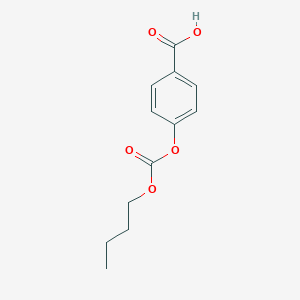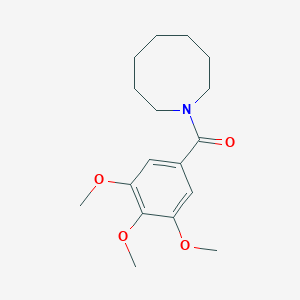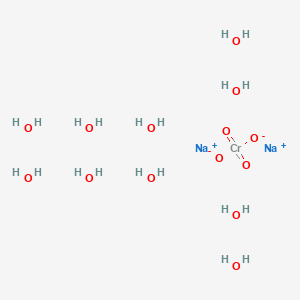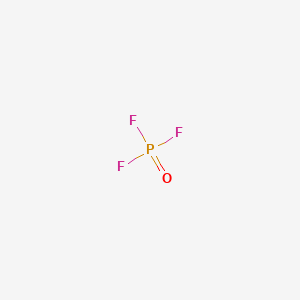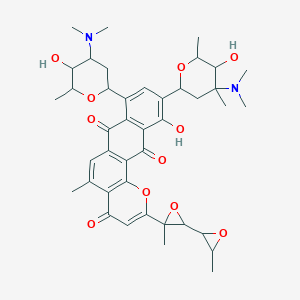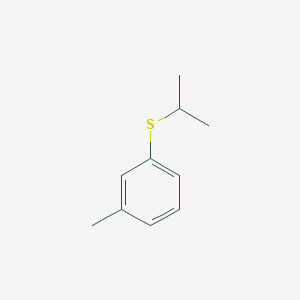
Benzene, 1-methyl-3-((1-methylethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methyl-3-((1-methylethyl)thio)-, also known as 4-tert-Butylthioanisole (TBT), is an organic compound that is commonly used as a flavoring agent and fragrance in the food and cosmetic industry. It is a colorless liquid with a strong odor and is highly flammable. TBT is synthesized through a simple and efficient process, making it a popular choice for scientific research applications. In
作用機序
The mechanism of action of TBT is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of sulfur-containing compounds. TBT has been shown to inhibit the activity of cystathionine beta-synthase, an enzyme involved in the synthesis of cysteine, an essential amino acid. This inhibition leads to the accumulation of homocysteine, a toxic metabolite that can cause oxidative stress and damage to cells.
生化学的および生理学的効果
TBT has been shown to have both beneficial and detrimental effects on biological systems. On one hand, TBT has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. On the other hand, TBT has been shown to induce DNA damage and cell death in certain cell types. TBT has also been shown to affect the expression of genes involved in inflammation and immune response, suggesting a potential role in the regulation of these processes.
実験室実験の利点と制限
TBT is a popular choice for scientific research due to its simple synthesis method and availability. It is also a relatively stable compound, making it easy to handle and store. However, TBT has some limitations for lab experiments, including its strong odor and potential toxicity. Care should be taken when handling TBT, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the study of TBT. One potential area of research is the development of new antimicrobial agents based on the structure of TBT. Another area of research is the study of the molecular mechanisms underlying the beneficial and detrimental effects of TBT on biological systems. Additionally, the use of TBT as a probe molecule for the study of molecular interactions in biological systems could lead to the development of new therapeutic agents.
合成法
TBT can be synthesized through a simple and efficient process that involves the reaction of anisole with tert-butyl mercaptan in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TBT as the main product. The yield of TBT can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
TBT is widely used in scientific research as a reference standard for the analysis of volatile sulfur compounds in food and environmental samples. It is also used as a model compound for the study of odor-active compounds in wine and beer. TBT has been shown to exhibit antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. Additionally, TBT has been used as a probe molecule for the study of molecular interactions in biological systems.
特性
CAS番号 |
14905-80-7 |
|---|---|
製品名 |
Benzene, 1-methyl-3-((1-methylethyl)thio)- |
分子式 |
C10H14S |
分子量 |
166.29 g/mol |
IUPAC名 |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
InChIキー |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
正規SMILES |
CC1=CC(=CC=C1)SC(C)C |
その他のCAS番号 |
14905-80-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



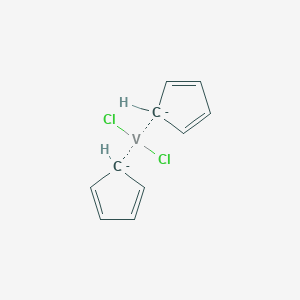
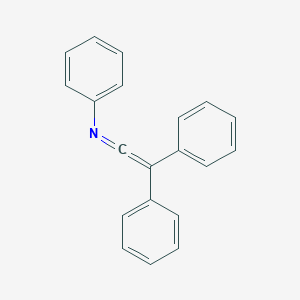
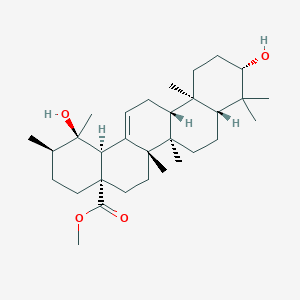
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
